2,4-dinitro-5-piperidin-1-ylaniline
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Overview
Description
2,4-dinitro-5-piperidin-1-ylaniline is a chemical compound with the molecular formula C11H14N4O4 It is characterized by the presence of two nitro groups and a piperidine ring attached to an aniline core
Mechanism of Action
Target of Action
Piperidine derivatives, a class to which this compound belongs, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives have been noted for their diverse pharmacological activities . The ether linkage between quinoline and piperidine has been indicated as crucial to the inhibitory effect , suggesting that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Some isatin derivatives, which are structurally related to this compound, have shown prominent antiviral activities as hiv reverse transcriptase inhibitors . This suggests that 2,4-Dinitro-5-(piperidin-1-yl)aniline might also interact with similar biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dinitro-5-piperidin-1-ylaniline typically involves the nitration of aniline derivatives followed by the introduction of the piperidine ring. One common method involves the reaction of 2,4-dinitrochlorobenzene with piperidine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-dinitro-5-piperidin-1-ylaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2,4-diamino-5-piperidin-1-ylaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-dinitro-5-piperidin-1-ylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
2,4-dinitroaniline: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity.
2,4-dinitro-5-morpholin-1-ylaniline: Contains a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.
Uniqueness
2,4-dinitro-5-piperidin-1-ylaniline is unique due to the presence of both nitro groups and a piperidine ringThe piperidine ring enhances its biological activity, making it a valuable compound for drug development and other scientific research .
Properties
IUPAC Name |
2,4-dinitro-5-piperidin-1-ylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c12-8-6-10(13-4-2-1-3-5-13)11(15(18)19)7-9(8)14(16)17/h6-7H,1-5,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSOJOFPFHVPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897544-63-7 |
Source
|
Record name | 2,4-dinitro-5-(piperidin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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